molecular formula C31H22BrNO B15158286 (4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone CAS No. 817624-97-8

(4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone

Cat. No.: B15158286
CAS No.: 817624-97-8
M. Wt: 504.4 g/mol
InChI Key: RDOCBIXNXLUCHQ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone is a synthetic organic compound of interest in advanced materials and pharmaceutical research. This molecule features a biphenyl core structure, which is substituted with a electron-rich diphenylamino group and a bromophenyl methanone unit. The diphenylamino group is a common building block in the development of hole-transporting materials for organic light-emitting diodes (OLEDs) and other electronic devices . The bromine atom on the phenyl ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, making this compound a valuable chemical intermediate for constructing more complex molecular architectures . While the specific biological targets and full research applications for this exact molecule are still being explored, its structural components suggest potential for use in the synthesis of inhibitors for enzymes like lactate dehydrogenase (LDH) or other therapeutically relevant targets . Researchers can utilize this compound to build libraries of derivatives for screening in various disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

817624-97-8

Molecular Formula

C31H22BrNO

Molecular Weight

504.4 g/mol

IUPAC Name

(4-bromophenyl)-[4-[4-(N-phenylanilino)phenyl]phenyl]methanone

InChI

InChI=1S/C31H22BrNO/c32-27-19-15-26(16-20-27)31(34)25-13-11-23(12-14-25)24-17-21-30(22-18-24)33(28-7-3-1-4-8-28)29-9-5-2-6-10-29/h1-22H

InChI Key

RDOCBIXNXLUCHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Biphenyl Assembly

The Suzuki-Miyaura reaction is pivotal for constructing the biphenyl backbone. A representative protocol involves reacting 4-bromo-4'-iodobiphenyl with diphenylamine under palladium catalysis. In one implementation, 4-bromo-4'-iodobiphenyl (26.5 g, 73.8 mmol) and diphenylamine (12.5 g, 73.8 mmol) were combined with Pd(dppf)Cl₂·CH₂Cl₂ (1.2 g, 1.47 mmol) in ultrasonically degassed toluene under nitrogen reflux. Sodium tert-butoxide (10.7 g, 111 mmol) served as the base, achieving a 78% yield after column chromatography (DCM/hexane). Critical parameters include:

  • Catalyst loading : 2 mol% Pd(dppf)Cl₂ minimizes side reactions while maintaining activity.
  • Solvent choice : Toluene outperforms DMF or THF in preventing dehalogenation of the bromophenyl group.
  • Temperature : Reflux conditions (110°C) optimize coupling efficiency without degrading the diphenylamino group.

Stille Coupling for Methanone Formation

Stille couplings enable the introduction of the methanone group. Di([1,1'-biphenyl]-2-yl)methanone synthesis provides a model: 2-bromobenzophenone (261 mg, 1.00 mmol) reacts with (4-methoxyphenyl)magnesium bromide (2.13 mL, 1.70 mmol) in THF under Pd(PPh₃)₄ catalysis (10 mol%). This method yields 89% product after flash chromatography (pentane/diethyl ether). For the target compound, adapting this protocol with 4-bromophenylboronic acid and 4'-(diphenylamino)biphenyl-4-ylstannane would require:

  • Protecting groups : Temporary silyl ethers to shield reactive amines during coupling.
  • Solvent system : Toluene/water mixtures enhance transmetalation rates.

Ullmann-Type Coupling for Symmetric Intermediates

While Ullmann reactions are less common for asymmetric targets, they effectively produce 4,4'-dibromobiphenyl precursors. A patented method uses biphenyl (1.0 eq), bromine (2.2 eq), and glacial acetic acid/water (3:1 v/v) at 90°C for 4 hours, yielding 92% 4,4'-dibromobiphenyl. Limitations include:

  • Regioselectivity : Competing 2,4'-dibromination occurs without careful temperature control (maintained at 15–25°C during bromine addition).
  • Purification challenges : Column chromatography (silica gel, DCM/hexane) is necessary to isolate the desired regioisomer.

Buchwald-Hartwig Amination for Diphenylamino Installation

Introducing the diphenylamino group via Buchwald-Hartwig amination is critical. Optimized conditions from Patent CN101851148A include:

  • Catalyst : Pd₂(dba)₃ (3 mol%) with Xantphos (6 mol%).
  • Base : Cs₂CO₃ (2.5 eq) in dioxane at 100°C for 18 hours.
  • Yield : 85% for 4'-(diphenylamino)-4-bromobiphenyl after recrystallization (methanol/water).

Key considerations:

  • Oxygen sensitivity : Reactions require rigorous deoxygenation via freeze-pump-thaw cycles.
  • Substrate activation : Electron-deficient aryl bromides (e.g., 4-bromobiphenyl) react faster than chlorides.

Friedel-Crafts Acylation for Methanone Core Assembly

Friedel-Crafts acylation offers an alternative route to the methanone moiety. A modified procedure involves treating 4-bromophenylacetyl chloride (1.1 eq) with 4'-(diphenylamino)biphenyl (1.0 eq) in anhydrous AlCl₃ (1.5 eq) and dichloroethane at 0°C→RT. After 6 hours, quenching with ice/HCl followed by extraction (DCM) and chromatography (hexane/ethyl acetate) provides the ketone in 68% yield. Challenges include:

  • Electrophilic substitution : Competing para-acylation on the electron-rich diphenylamino group necessitates low temperatures.
  • Workup complexity : Acidic aqueous layers require careful neutralization to prevent product degradation.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the efficiency of primary methods:

Method Catalyst Temp (°C) Time (h) Yield (%) Purity (%)
Suzuki-Miyaura Pd(dppf)Cl₂ 110 12 78 95
Stille Pd(PPh₃)₄ 100 15 73 92
Ullmann CuI 90 4 92 88
Buchwald-Hartwig Pd₂(dba)₃/Xantphos 100 18 85 94
Friedel-Crafts AlCl₃ 25 6 68 90

The Suzuki-Miyaura method balances yield and purity most effectively, though its dependence on expensive palladium catalysts raises production costs. Ullmann coupling provides higher yields but suffers from regioselectivity issues, necessitating additional purification steps.

Advanced Purification and Characterization

Final purification typically employs silica gel chromatography with dichloromethane/hexane gradients (1:4→1:1). Recrystallization from ethanol or methanol/water mixtures enhances purity to >99% for X-ray diffraction studies. Characterization relies on:

  • ¹H/¹³C NMR : Key shifts include δ 7.65–7.35 ppm (aromatic protons) and δ 198.9 ppm (ketone carbon).
  • HRMS : Molecular ion peaks at m/z 506.0843 ([M+H]⁺) confirm the target structure.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the methanone group to an alcohol.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its unique electronic properties.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)[4’-(diphenylamino)[1,1’-biphenyl]-4-yl]methanone involves its interaction with specific molecular targets and pathways. The diphenylamino group can participate in electron transfer processes, making the compound useful in electronic applications. Additionally, the bromophenyl group can undergo further functionalization, allowing the compound to interact with various biological targets.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key derivatives and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
(4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone Bromophenyl, diphenylamino 521.43 Fluorescent sensor precursor, high thermal stability
[1,1'-Biphenyl]-4-yl(phenyl)methanone Phenyl 258.31 NMR-confirmed structure (); used in polymer synthesis
(4'-Chloro-[1,1'-biphenyl]-4-yl)(phenyl)methanone Chlorophenyl 292.77 Higher polarity than bromo analog; moderate yield (~36%) (compound 7j)
1-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)ethanone Diphenylamino, acetyl 353.44 High fluorescence quantum yield (Φf = 0.68 in DCM); optical gain applications
(4'-{[Allyl(methyl)amino]methyl}-[1,1'-biphenyl]-4-yl)(4-bromophenyl)methanone Bromophenyl, allyl-methylamino 428.35 Enhanced solubility in polar solvents; used in ligand design

Functional Group Impact

  • Bromine vs. Chlorine : Bromine’s larger atomic radius increases molecular weight and polarizability, favoring applications in heavy-atom effect-dependent photophysics (e.g., triplet-state sensitization) .
  • Amino vs. Hydroxyl Groups: Diphenylamino derivatives exhibit stronger electron-donating effects, enabling charge-transfer transitions critical for optoelectronic devices . Hydroxyl analogs (e.g., 7f in ) are more hydrophilic but less stable under acidic conditions .

Biological Activity

General Properties

The compound is characterized by its complex structure, which includes a bromophenyl group and a diphenylamino moiety. Such structural features are often associated with diverse biological activities, including antioxidant, anticancer, and antimicrobial properties.

Antioxidant Activity

Research indicates that compounds with similar structural frameworks exhibit significant antioxidant properties. For instance, derivatives of diphenylamine have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

Anticancer Activity

Several studies have highlighted the anticancer potential of diphenylamine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented against both gram-positive and gram-negative bacteria. The presence of the bromine atom in the structure may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial action.

Study 1: Antioxidant Evaluation

In a study evaluating antioxidant properties, a series of diphenylamine derivatives were synthesized and tested against DPPH radicals. The results indicated that certain substitutions on the phenyl rings significantly enhanced radical scavenging activity.

Study 2: Anticancer Mechanism

A comprehensive study investigated the anticancer mechanism of diphenylamine derivatives on MCF-7 cells. The findings revealed that these compounds induced apoptosis through mitochondrial pathways, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.

Study 3: Antimicrobial Testing

Another study focused on the antimicrobial activity of similar compounds against various bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL for several strains.

Table 1: Summary of Biological Activities

Activity TypeTest MethodResults
AntioxidantDPPH Scavenging AssayIC50 values ranging from 20 to 50 µM
AnticancerMTT AssayIC50 values for MCF-7 cells: 15 µM
AntimicrobialAgar Diffusion MethodMIC values for E. coli: 32 µg/mL

Table 2: Structure-Activity Relationship (SAR)

Compound StructureActivity TypeObservations
Diphenylamine (base structure)AntioxidantModerate activity
Brominated derivativeAntioxidantEnhanced activity
Substituted with alkoxy groupsAnticancerIncreased cytotoxicity

Q & A

Basic Question: What are the standard synthetic routes for (4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone, and how are intermediates characterized?

Answer:
The compound is typically synthesized via multi-step coupling reactions. A common approach involves:

Friedel-Crafts Acylation : A biphenyl derivative is acylated using a bromophenyl ketone precursor in the presence of Lewis acid catalysts (e.g., AlCl₃), as demonstrated in analogous biphenylmethanone syntheses .

Buchwald-Hartwig Amination : To introduce the diphenylamino group, palladium-catalyzed cross-coupling of aryl halides with diphenylamine is employed .
Characterization Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms functional group integration (e.g., aromatic protons at δ 7.2–8.1 ppm, ketone carbonyl at ~195 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₃₁H₂₃BrN₂O).
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., biphenyl torsion ~8°) .

Advanced Question: How can reaction conditions be optimized to enhance yield in the diphenylamino coupling step?

Answer:
Optimization requires systematic variation of:

  • Catalyst System : Pd(OAc)₂/XPhos (2.5 mol%) outperforms Pd₂(dba)₃ in reducing side reactions .
  • Base and Solvent : Cs₂CO₃ in toluene at 110°C improves nucleophilicity of diphenylamine.
  • Additives : Molecular sieves (3Å) mitigate moisture interference.
    Data Analysis :
  • Design of Experiments (DoE) : Response surface methodology identifies optimal Pd:ligand ratio (1:2) .
  • In Situ Monitoring : Raman spectroscopy tracks aryl halide consumption, ensuring >90% conversion .

Basic Question: What spectroscopic and computational methods are used to analyze electronic properties?

Answer:

  • UV-Vis/Photoluminescence : Measures π→π* transitions (λₐᵦₛ ~350 nm) and charge-transfer states from the diphenylamino group .
  • DFT Calculations : B3LYP/6-31G(d) models HOMO-LUMO gaps (e.g., 3.2 eV) and electron density distribution on the bromophenyl moiety .
  • Cyclic Voltammetry : Determines redox potentials (e.g., Eₒₓ = +1.1 V vs. Ag/AgCl) for hole-transport applications .

Advanced Question: How do steric effects influence crystallization behavior, and how can polymorphism be controlled?

Answer:

  • Steric Hindrance : The diphenylamino group induces non-planarity, favoring monoclinic crystal systems (P2₁/c space group) .
  • Polymorphism Control :
    • Solvent Screening : Ethanol/acetone mixtures yield Form I (needles), while DMF produces Form II (plates).
    • Seeding : Preferential nucleation with Form I seeds ensures phase purity.
  • PXRD Analysis : Rietveld refinement distinguishes polymorphs (e.g., peak shifts at 2θ = 12.5° and 15.8°) .

Basic Question: What are the key stability challenges during storage, and how are degradation products identified?

Answer:

  • Stability Issues :
    • Hydrolysis of the ketone under humid conditions.
    • Photodegradation via C-Br bond cleavage under UV light.
  • Analytical Workflow :
    • HPLC-MS : Detects bromophenol (m/z 173) and biphenylamine derivatives (m/z 245) as degradation markers .
    • Accelerated Stability Testing : 40°C/75% RH over 4 weeks predicts shelf life .

Advanced Question: How can contradictions in reported biological activity data be resolved?

Answer:
Contradictions often arise from assay variability. Resolution strategies include:

  • Standardized Protocols :
    • Use of HEK293 cells (ATCC-certified) for consistent IC₅₀ measurements in kinase inhibition assays.
    • Normalize to positive controls (e.g., staurosporine) .
  • Meta-Analysis : Pool data from ≥3 independent studies; apply Cochran’s Q-test to assess heterogeneity (p < 0.05 indicates significant variation) .

Basic Question: What purification techniques are effective for isolating the compound from reaction mixtures?

Answer:

  • Flash Chromatography : Silica gel (230–400 mesh) with hexane/EtOAc (4:1) eluent removes unreacted diphenylamine.
  • Recrystallization : Ethanol/water (7:3) yields >99% purity crystals (melting point 182–184°C) .
  • Centrifugal Partition Chromatography : Separates regioisomers using heptane/ACN/MeOH (3:5:2) .

Advanced Question: What mechanistic insights explain the compound’s catalytic behavior in cross-coupling reactions?

Answer:

  • Pd-Catalyzed Pathways : The bromophenyl group acts as a transient directing group, facilitating oxidative addition to Pd(0). DFT studies show a 12.3 kcal/mol activation barrier for C-N bond formation .
  • Kinetic Isotope Effect (KIE) : kH/kD = 1.7 indicates rate-limiting deprotonation at the biphenyl C-H position .

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